4-Fluoro-2-(trifluoromethyl)benzonitrile

Overview

Description

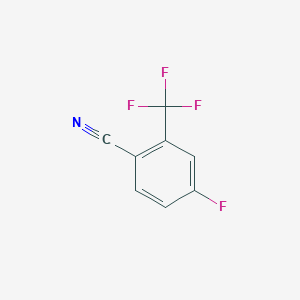

4-Fluoro-2-(trifluoromethyl)benzonitrile (CAS: 194853-86-6) is a fluorinated aromatic nitrile compound characterized by a benzene ring substituted with a fluorine atom at the 4-position and a trifluoromethyl (-CF₃) group at the 2-position, along with a nitrile (-CN) functional group. Its molecular formula is C₈H₃F₄N, with a molecular weight of 201.11 g/mol. This compound is widely utilized in pharmaceutical and agrochemical synthesis due to the electron-withdrawing properties of the -CF₃ and -CN groups, which enhance reactivity in electrophilic substitution and cross-coupling reactions . Safety data highlight its hazardous nature, including skin corrosion, severe eye damage, and specific organ toxicity, necessitating strict handling protocols .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(trifluoromethyl)benzonitrile typically involves multiple steps. One common method starts with 2-bromo-5-fluorobenzotrifluoride, which undergoes a Grignard reaction followed by the introduction of carbon dioxide and subsequent hydrolysis to yield 4-fluoro-2-trifluoromethylbenzoic acid. This acid is then reacted with liquid ammonia under pressure in the presence of a catalyst to form 4-amino-2-trifluoromethylbenzamide. Finally, the benzamide is dehydrated using a dehydrating agent to produce this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield, purity, and cost-effectiveness while minimizing environmental impact. The use of readily available raw materials and efficient catalytic processes are key aspects of industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

Reduction Reactions: The nitrile group can be reduced to form corresponding amines.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Substitution: Formation of substituted benzonitriles.

Reduction: Formation of 4-fluoro-2-(trifluoromethyl)benzylamine.

Oxidation: Formation of 4-fluoro-2-(trifluoromethyl)benzoic acid

Scientific Research Applications

Pharmaceutical Applications

4-Fluoro-2-(trifluoromethyl)benzonitrile serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the production of bicalutamide , an anti-androgen medication used primarily for prostate cancer treatment. The compound acts as a key building block in the synthesis pathway of bicalutamide, which has been widely adopted due to its efficacy and favorable safety profile .

Synthesis of Bicalutamide

The synthesis of bicalutamide from this compound involves several chemical transformations:

- Step 1: Bromination of m-trifluoromethyl fluorobenzene.

- Step 2: Replacement of the bromine atom with a cyano group.

- Step 3: Aminolysis to yield 4-amino-2-trifluoromethyl benzonitrile, which is then converted to bicalutamide through further reactions .

Material Science Applications

In material science, this compound is utilized for synthesizing functionalized polymers and advanced materials. Its unique structural properties enable the development of materials with enhanced thermal and chemical stability.

Polymer Synthesis

The compound can be employed in polymerization reactions to create fluorinated polymers that exhibit superior resistance to solvents and high temperatures. These materials find applications in coatings, adhesives, and sealants where durability and chemical resistance are paramount .

Case Study 1: Anticancer Activity Investigation

Recent studies have investigated the anticancer properties of compounds derived from this compound. Research indicates that fluorinated compounds may exhibit improved biological activity against certain cancer cell lines compared to their non-fluorinated counterparts. This has led to ongoing explorations into their potential as therapeutic agents.

Case Study 2: Synthesis Optimization

Research focusing on optimizing the synthesis process of this compound has highlighted methods that reduce waste and improve yields. Innovations in synthetic routes have resulted in higher purity products with reduced environmental impact, making the compound more accessible for industrial applications .

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(trifluoromethyl)benzonitrile depends on its specific application. In pharmaceuticals, it may act as an inhibitor or modulator of specific enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural analogs of 4-Fluoro-2-(trifluoromethyl)benzonitrile, highlighting substituent effects on molecular properties:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 194853-86-6 | C₈H₃F₄N | 201.11 | 4-F, 2-CF₃, 1-CN |

| 4-Methoxy-2-(trifluoromethyl)benzonitrile | 875664-48-5 | C₉H₆F₃NO | 201.15 | 4-OCH₃, 2-CF₃, 1-CN |

| 4-Hydroxy-2-(trifluoromethyl)benzonitrile | 320-42-3 | C₈H₄F₃NO | 187.12 | 4-OH, 2-CF₃, 1-CN |

| 4-Amino-2-(trifluoromethyl)benzonitrile | 654-70-6 | C₈H₅F₃N₂ | 186.13 | 4-NH₂, 2-CF₃, 1-CN |

| 2-Fluoro-5-(trifluoromethoxy)benzonitrile | 886498-08-4 | C₈H₃F₄NO | 221.11 | 2-F, 5-OCF₃, 1-CN |

Key Observations :

- Electron Effects : The -CF₃ and -CN groups are strong electron-withdrawing groups (EWGs), reducing electron density in the aromatic ring. Substituents like -OCH₃ (electron-donating) or -NH₂ (strongly donating) counteract this effect, altering reactivity patterns .

- Polarity and Solubility: The hydroxy (-OH) and amino (-NH₂) derivatives exhibit higher polarity compared to the fluoro and methoxy analogs, influencing solubility in polar solvents .

Iodination Reactions

This compound undergoes regioselective iodination under continuous flow conditions. Using PhLi or LDA as bases, the 3-iodo isomer is favored due to thermodynamic stabilization of the lithiated intermediate. This contrasts with 4-Methoxy-2-(trifluoromethyl)benzonitrile, where the methoxy group directs substitution to adjacent positions .

Pharmaceutical Precursors

- 4-Amino-2-(trifluoromethyl)benzonitrile serves as a precursor to MDV3100 (a prostate cancer drug). The amino group facilitates Hofmann alkylation and subsequent coupling reactions .

- PF-998425 (a nonsteroidal androgen receptor antagonist) incorporates a hydroxycyclohexyl group attached to the benzonitrile core, demonstrating the role of -CF₃ in enhancing binding affinity while minimizing phototoxicity .

Physicochemical Data Comparison

| Property | 4-Fluoro-2-CF₃-CN | 4-Methoxy-2-CF₃-CN | 4-Hydroxy-2-CF₃-CN | 4-Amino-2-CF₃-CN |

|---|---|---|---|---|

| Melting Point (°C) | Not reported | Not reported | Not reported | 2-8°C (storage) |

| Boiling Point (°C) | Not reported | Not reported | Not reported | Not reported |

| Stability | Stable | Stable | Light-sensitive | Light-sensitive |

| Key Hazards | Skin/eye corrosion | Not reported | Not reported | Not reported |

Biological Activity

4-Fluoro-2-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a fluorine atom on the benzene ring, which significantly influence its chemical reactivity and biological interactions. The presence of these electronegative groups enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures show significant antibacterial properties against Gram-positive bacteria. For instance, derivatives of benzonitrile have demonstrated effective inhibition zones against Staphylococcus aureus and Escherichia coli, indicating potential for further exploration in developing antibacterial agents .

- Antiproliferative Effects : Some studies have linked fluorinated compounds to antiproliferative activity in cancer cell lines. The structural modifications provided by the trifluoromethyl group could enhance the efficacy of these compounds against various cancers .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, allowing it to modulate the activity of enzymes or receptors involved in disease pathways. This property is particularly valuable in drug design, where optimizing lipophilicity can lead to improved therapeutic outcomes.

Research Findings

A review of recent literature provides insights into the biological activities associated with this compound:

Case Studies

- Antimicrobial Efficacy : A study tested several fluorinated benzonitriles for their antibacterial properties. Results indicated that compounds with a trifluoromethyl substitution displayed enhanced activity against resistant bacterial strains, suggesting potential for development as new antibiotics .

- Cancer Cell Line Testing : In another investigation, derivatives including this compound were screened for antiproliferative effects on various cancer cell lines. The results demonstrated promising activity, warranting further exploration into their mechanisms and potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Fluoro-2-(trifluoromethyl)benzonitrile, and how are intermediates characterized?

- Methodology :

- Nucleophilic Aromatic Substitution : Use 4-fluoro-2-(trifluoromethyl)benzaldehyde (or bromide) with cyanide sources (e.g., KCN/CuCN) under reflux conditions. Monitor reaction progress via TLC or HPLC .

- Suzuki-Miyaura Coupling : Utilize boronate ester intermediates (e.g., 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile) for C–C bond formation. Optimize catalyst loading (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in anhydrous solvents .

- Characterization : Confirm structure via / NMR (δ ~7.8–8.2 ppm for aromatic protons, δ -60 to -65 ppm for CF₃), FTIR (CN stretch ~2230 cm⁻¹), and HRMS (m/z 189.10 [M]⁺) .

Q. How can researchers validate the purity and stability of this compound under storage conditions?

- Methodology :

- Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) to detect impurities (<1%).

- Thermal Analysis : Perform DSC/TGA to assess decomposition temperature (>150°C) and hygroscopicity. Store under inert atmosphere (N₂/Ar) at -20°C .

- Stability Studies : Monitor degradation over 6–12 months using accelerated aging tests (40°C/75% RH) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and nitrile groups influence reactivity in cross-coupling reactions?

- Mechanistic Insights :

- Electron-Withdrawing Effects : The CF₃ and CN groups deactivate the aromatic ring, directing electrophilic substitution to the para position. In Suzuki reactions, boronate esters require activated aryl halides (e.g., Pd-catalyzed coupling with aryl iodides) .

- Computational Modeling : DFT studies (e.g., Gaussian 09) reveal reduced electron density at the reactive site, necessitating higher catalyst loadings or microwave-assisted heating for improved yields .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Data Reconciliation :

- Experimental Validation : Measure solubility in DMSO, THF, and dichloromethane at 25°C using gravimetric analysis. Compare with literature values (e.g., ~50 mg/mL in DMSO ).

- Crystallography : Single-crystal X-ray diffraction (SCXRD) reveals polymorphic forms affecting solubility. Use slurry conversion experiments to identify stable polymorphs .

Q. What role does this compound play in medicinal chemistry, particularly as a precursor or impurity?

- Applications :

- Pharmaceutical Intermediates : Used in synthesizing kinase inhibitors (e.g., Step 13-1 of a patented anticancer compound) .

- Impurity Profiling : Detect trace amounts (≤0.1%) via LC-MS in APIs (Active Pharmaceutical Ingredients). Develop orthogonal methods (HPLC-UV vs. LC-MS) for regulatory compliance .

Properties

IUPAC Name |

4-fluoro-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F4N/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCPQUYXMFXCAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345507 | |

| Record name | 4-Fluoro-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194853-86-6 | |

| Record name | 4-Fluoro-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-2-(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.